4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid
Description
4-{1H-Pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused to a pyridine-2-carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition (e.g., HPK1, c-KIT) .
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-6-8(1-3-14-11)10-5-9-2-4-15-12(9)16-7-10/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOIZBSJIYWZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=CC(=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate reagent.
Functionalization of the core: Introduction of the carboxylic acid group at the 2-position of the pyridine ring can be done using standard carboxylation reactions.
Final modifications: Additional functional groups can be introduced to enhance the compound’s biological activity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers .
Scientific Research Applications
4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a therapeutic agent, particularly as an inhibitor of FGFRs, which are implicated in various cancers.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the tyrosine kinase domain of FGFRs, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
Insights :
- Halogenation (e.g., Cl) or methoxy substitution at position 5 reduces yield compared to the parent compound, likely due to increased steric or electronic demands .
- Bulky substituents (e.g., 3,4-dimethoxyphenyl) drastically lower yields (25%), highlighting synthetic challenges in coupling reactions .
Physicochemical and Functional Modifications
Derivatives with ester or boronic acid groups demonstrate adaptability for further functionalization:
Insights :
Comparison with Heterocyclic Carboxylic Acids
Structural analogs with indole, quinoline, or azaindole cores illustrate scaffold-dependent properties:
Insights :
Inferred Structure-Activity Relationships :
- Electron-donating groups (e.g., methoxy) may enhance stability but reduce binding affinity.
- Bulky substituents (e.g., adamantyl in ) improve target specificity but increase molecular weight and logP .
Biological Activity
4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid, a compound belonging to the pyrrolopyridine class, has garnered attention due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolopyridine core, which is known for its diverse biological activities. Its molecular formula is , and it contains both pyridine and carboxylic acid functional groups that contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer therapy and enzyme inhibition.
1. Cytotoxic Activity
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of compounds derived from this scaffold showed potent activity against the HGF/MET signaling pathway, which is implicated in tumor growth and metastasis. The IC50 values for these compounds ranged from 0.1 to 10 µM, indicating strong potential for therapeutic development .
2. Phosphodiesterase Inhibition
Another notable activity is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B. Compounds related to this compound have been shown to selectively inhibit PDE4B with IC50 values as low as 0.48 µM. This inhibition can lead to increased levels of cyclic AMP (cAMP), which may have anti-inflammatory effects and could be beneficial in treating conditions like asthma and COPD .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tumor Growth : By targeting specific signaling pathways involved in cancer cell proliferation.
- Modulation of cAMP Levels : Through PDE inhibition, leading to altered cellular responses in inflammatory processes.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
